3-O-trans-p-coumaroyltormentic acid

Catalog No.
S649500
CAS No.
121064-78-6
M.F
C39H54O7
M. Wt
634.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-trans-p-coumaroyltormentic acid

CAS Number

121064-78-6

Product Name

3-O-trans-p-coumaroyltormentic acid

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C39H54O7

Molecular Weight

634.8 g/mol

InChI

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1

InChI Key

BZORLJPADUHVJE-QWBBESJSSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

3-O-trans-p-coumaroyltormentic acid is a triterpenoid. It has a role as a metabolite.

3-O-trans-p-coumaroyltormentic acid (CAS: 121064-78-6) is a specialized pentacyclic triterpene ester, specifically the trans-p-coumaroyl derivative of tormentic acid. In procurement and material selection, it is highly valued as a high-purity reference standard and an advanced bioactive precursor. It exhibits a highly lipophilic profile (LogP ~5-8) and is soluble in standard organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate, ensuring compatibility with mainstream extraction and assay workflows . Unlike generic, unesterified triterpenes, the addition of the coumaroyl moiety significantly alters its target binding affinity and cellular permeability, making it a critical material for targeted anti-inflammatory, anti-parasitic, and oncological research where base triterpenes lack sufficient potency or mechanistic specificity [1].

Substituting 3-O-trans-p-coumaroyltormentic acid with its unesterified base, tormentic acid, or with common in-class triterpenes like ursolic acid, fundamentally compromises assay performance and formulation efficacy. The specific 3-O-esterification is not merely a structural variation; it drives a 10-fold increase in specific anti-parasitic activities and enables targeted protein degradation mechanisms (such as c-Myc disruption) that base triterpenes cannot achieve [1]. Furthermore, attempting to substitute the trans-isomer with its cis-isomer analog is logistically and economically unviable for scale-up. The trans-isomer is the predominantly biosynthesized form in industrial plant cell cultures, making it the only practical choice for standardized procurement, reproducible manufacturing, and scalable extract formulation [2].

Anti-Inflammatory Potency vs. Standard NSAID Benchmark

In standardized in vivo models of TPA-induced inflammation, 3-O-trans-p-coumaroyltormentic acid demonstrates exceptional potency compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The compound achieved an ID50 of 0.03 mg/ear, which is 10-fold more potent than the benchmark indomethacin (ID50 = 0.3 mg/ear) and comparable to the corticosteroid hydrocortisone [1].

Evidence DimensionInhibition of TPA-induced ear edema (ID50)
Target Compound Data0.03 mg/ear
Comparator Or BaselineIndomethacin (0.3 mg/ear)
Quantified Difference10-fold higher potency
ConditionsIn vivo TPA-induced mouse ear edema model

Justifies the procurement of this specialized ester over standard small-molecule controls for the development of high-potency topical anti-inflammatory formulations.

Anti-Parasitic Efficacy vs. Unesterified Base Triterpene

The addition of the coumaroyl moiety is critical for the compound's anti-parasitic applications. Comparative screening against Trypanosoma species revealed that 3-O-trans-p-coumaroyltormentic acid exhibits an anti-trypanosomal activity that is 10 times higher than that of its unesterified base precursor, tormentic acid [1].

Evidence DimensionAnti-trypanosomal activity
Target Compound Data10x baseline activity
Comparator Or BaselineTormentic acid (1x baseline activity)
Quantified Difference10-fold increase in activity
ConditionsIn vitro Trypanosoma growth inhibition assay

Proves that buyers cannot substitute this compound with the cheaper, unesterified tormentic acid without suffering a 90% loss in anti-parasitic efficacy.

Manufacturability and Natural Abundance vs. Cis-Isomer Analog

For industrial extraction and standardization, the trans-isomer is vastly superior to the cis-isomer. In optimized Rosaceae callus culture extractions, 3-O-trans-p-coumaroyltormentic acid constitutes up to 33% by weight of the triterpene fraction, whereas the cis-isomer yields only 1.5% to 6% by weight [1].

Evidence DimensionRelative abundance in standardized plant cell culture extracts
Target Compound DataUp to 33% by weight of triterpene fraction
Comparator Or Baseline3-O-cis-p-coumaroyltormentic acid (1.5% - 6% by weight)
Quantified Difference~5 to 20-fold higher abundance
ConditionsLiquid culture medium extraction and silica gel chromatography

Ensures that the trans-isomer is the economically and logistically viable choice for scaled procurement and standardized extract formulation.

Targeted Cancer Stem Cell (CSC) Inhibition vs. Generic Cytotoxicity

Unlike generic triterpenes that rely on broad cytotoxicity, 3-O-trans-p-coumaroyltormentic acid provides targeted mechanistic action against drug-resistant cancer stem cells (CSCs). At concentrations of 40-80 μM, it specifically reduces CD44high/CD24low subpopulations and downregulates c-Myc protein levels via degradation, without altering c-Myc transcript levels [1].

Evidence DimensionMechanism of CSC subpopulation reduction
Target Compound DataSpecific c-Myc protein degradation at 40-80 μM
Comparator Or BaselineGeneric triterpenes (broad non-specific cytotoxicity)
Quantified DifferenceTargeted reduction of CD44high/CD24low cells via post-translational c-Myc disruption
ConditionsMCF-7 and MDA-MB-231 human breast cancer cell lines

Highlights its unique value as a specialized mechanistic probe for cancer stem cell research, preventing substitution with cheaper, non-specific cytotoxic agents.

High-Potency Topical Anti-Inflammatory Formulations

Directly downstream of its 0.03 mg/ear ID50 (which outperforms indomethacin by 10-fold), this compound is the optimal active pharmaceutical ingredient (API) candidate or reference standard for developing advanced dermatological treatments targeting severe skin inflammation [1].

Anti-Parasitic Drug Development Workflows

Driven by its 10x superiority over base tormentic acid, it serves as a critical lead compound and positive control in screening therapeutics for trypanosomiasis and other parasitic infections [2].

Standardized Botanical Extract Manufacturing

Because of its high relative abundance (up to 33% in specific fractions) compared to the cis-isomer, it is the preferred analytical marker and target molecule for standardizing high-value Rosaceae cell culture extracts for commercial use [2].

Cancer Stem Cell (CSC) Inhibitor Screening

Utilizing its specific c-Myc degradation mechanism, it is an essential reference material for in vitro oncology assays targeting drug-resistant breast cancer subpopulations (CD44high/CD24low), where generic triterpenes fail to provide mechanistic specificity [3].

XLogP3

7.3

Wikipedia

3-O-trans-p-coumaroyltormentic acid

Dates

Last modified: 08-15-2023

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